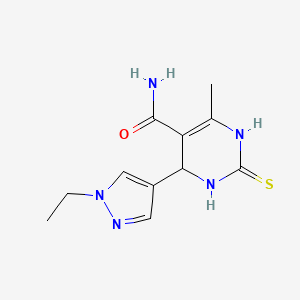![molecular formula C25H24N4O B10940441 N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011369-27-9](/img/structure/B10940441.png)
N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reductive desulfurization is a common reaction for modifying the structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive desulfurization typically involves reagents like sodium borohydride.
Substitution: Suzuki coupling reactions use palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo[3,4-b]pyridine core, which exhibit diverse biological activities .
Scientific Research Applications
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic properties.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an antituberculotic agent and TRK inhibitor
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic agent.
Cartazolate: Known for its anticonvulsant properties.
Uniqueness
N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique substitution pattern and potential as a TRK inhibitor. Its ability to undergo various chemical modifications also makes it a versatile compound for drug discovery and development .
Properties
CAS No. |
1011369-27-9 |
|---|---|
Molecular Formula |
C25H24N4O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,1-dibenzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(20-12-13-20)27-24(23)29(28-17)16-19-10-6-3-7-11-19/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30) |
InChI Key |
ATWSEFUNSZILMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-7-(trifluoromethyl)-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10940369.png)
![4-hydroxy-6-methyl-3-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-pyran-2-one](/img/structure/B10940375.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10940381.png)

![N-(2,3-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940395.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940410.png)

![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10940427.png)
![N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10940429.png)
![methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B10940432.png)
![3,6-dimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940436.png)
![N-(prop-2-en-1-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10940438.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10940442.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10940444.png)
